3-(Morpholinosulfonyl)-N-(p-tolyl)benzamide is a compound that falls under the category of sulfonamide derivatives, which are known for their diverse biological activities, including antibacterial and anticancer properties. This particular compound is characterized by the presence of a morpholinosulfonyl group and a p-tolyl (para-methylphenyl) substituent on the benzamide structure. The unique combination of these functional groups contributes to its potential pharmacological applications.
This compound can be classified as:
The synthesis of 3-(morpholinosulfonyl)-N-(p-tolyl)benzamide typically involves several key steps:
The molecular structure of 3-(morpholinosulfonyl)-N-(p-tolyl)benzamide can be represented as follows:
The structural features include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound .
3-(Morpholinosulfonyl)-N-(p-tolyl)benzamide can undergo various chemical reactions, including:
These reactions are crucial for exploring structure-activity relationships in drug development .
The mechanism of action for 3-(morpholinosulfonyl)-N-(p-tolyl)benzamide primarily involves its interaction with specific biological targets such as ectonucleotidases. These enzymes play significant roles in nucleotide metabolism and signaling pathways.
Quantitative data from biological assays indicate that this compound exhibits sub-micromolar inhibition concentrations against certain ectonucleotidase isoforms .
3-(Morpholinosulfonyl)-N-(p-tolyl)benzamide has potential applications in various scientific fields:
Research continues to evaluate its therapeutic potential and optimize its pharmacological profile for clinical applications .
3-(morpholinosulfonyl)-N-(p-tolyl)benzamide represents a structurally sophisticated sulfonamide-benzamide hybrid compound with emerging significance in medicinal chemistry. Characterized by the strategic integration of a morpholinosulfonyl moiety and a p-tolyl carboxamide group, this molecule exemplifies the pharmacological potential of dual-functionality hybrids. Its design leverages the established bioactivity of sulfonamides (noted for enzyme inhibition and antimicrobial properties) and benzamides (recognized for diverse therapeutic applications), positioning it as a compelling subject for structure-activity relationship studies and targeted therapeutic development [2] .
The systematic IUPAC name 3-(morpholin-4-ylsulfonyl)-N-(4-methylphenyl)benzamide (CAS: 300670-41-1 for a close analog) defines the compound’s atomic connectivity unambiguously [1] . Its molecular formula is C₁₈H₂₀N₂O₄S, corresponding to a molecular weight of 360.43 g/mol. The structure comprises three distinct units:
Structural Features:
Table 1: Key Molecular Descriptors of 3-(morpholinosulfonyl)-N-(p-tolyl)benzamide
Property | Value |
---|---|
IUPAC Name | 3-(morpholin-4-ylsulfonyl)-N-(4-methylphenyl)benzamide |
Molecular Formula | C₁₈H₂₀N₂O₄S |
Molecular Weight (g/mol) | 360.43 |
Hydrogen Bond Donors | 1 (carboxamide –NH) |
Hydrogen Bond Acceptors | 5 (sulfonyl O, morpholine O, carboxamide O) |
Predicted logP | 2.8 ± 0.3 |
Topological Polar Surface Area | 85 Ų |
Structural analogs of this compound vary primarily in the substituents on the benzamide nitrogen (N-aryl vs. N-heteroaryl) and sulfonamide nitrogen (N-morpholino vs. N-alkyl/aryl). Key comparisons include:
Table 2: Structural Analogs of 3-(morpholinosulfonyl)-N-(p-tolyl)benzamide
Compound | Core Modification | Key Property Differences |
---|---|---|
3-(morpholinosulfonyl)-N-(p-tolyl)benzamide (Target) | None | Balanced logP (2.8), moderate PSA (85 Ų) |
N-(4-Methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) | 4-OMe instead of 4-CH₃ on aryl carboxamide | ↑ solubility, ↓ metabolic stability |
4-(morpholinosulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide | Thiazole instead of aryl carboxamide | ↑ PSA (110 Ų), ↑ kinase inhibition |
4-(morpholinosulfonyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide | Ethyl-linked pyridazinone group | ↑ Flexibility, ↑ hERG risk |
The p-tolyl group in the target compound provides optimal hydrophobicity for membrane penetration, while the meta-sulfonyl placement avoids steric clashes common in ortho-substituted analogs. This configuration balances target affinity and bioavailability more effectively than derivatives with bulkier N-heterocycles [4] .
Sulfonamide-benzamide hybrids demonstrate broad bioactivity, primarily through enzyme inhibition and nucleotide analog interference. The integration of morpholine enhances water solubility and introduces conformational constraints that improve target selectivity [2] [7].
Key Pharmacological Applications:
Table 3: Biological Activities of Sulfonamide-Benzamide Hybrids
Biological Target | Exemplar Compound | Potency (IC₅₀/EC₅₀) | Mechanistic Insight |
---|---|---|---|
h-NTPDase1 | 3i (N-(4-bromophenyl)-4-chloro analog) | 2.88 ± 0.13 μM | Competitive inhibition of ATP hydrolysis |
h-NTPDase2 | 3f (4-methoxyphenyl analog) | 0.72 ± 0.11 μM | Allosteric site binding near transmembrane domain |
h-NTPDase3 | 3i | 0.28 ± 0.07 μM | Disruption of catalytic aspartate residue |
Tubulin Polymerization | 4-(p-tolylthiazol-2-yl) analog | 1.8 μM (MCF-7 cells) | Colchicine-site binding, mitotic arrest |
PI3Kγ | Thiazol-2-yl derivative | 24 nM | Morpholine oxygen interaction with Val⁸⁸² |
Structure-Activity Relationship (SAR) Insights:
Molecular docking confirms that the morpholinosulfonyl group acts as a conformational lock, orienting the benzamide scaffold for high-affinity protein interactions. This scaffold’s versatility positions it as a privileged structure for developing isoform-selective enzyme inhibitors targeting thrombosis, cancer, and inflammation [2] [4] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3